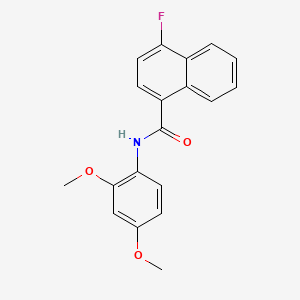![molecular formula C16H15N3O5 B5751427 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751427.png)
4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. MNBA is a synthetic compound that is structurally similar to other compounds that have shown promising results in the treatment of various diseases. In
作用机制
The mechanism of action of 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with various cellular targets. 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to interact with beta-amyloid peptides and prevent their aggregation, which may help to prevent the development of Alzheimer's disease.
Biochemical and Physiological Effects
4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the aggregation of beta-amyloid peptides. In animal studies, 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to reduce the growth of tumors and improve cognitive function in Alzheimer's disease models.
实验室实验的优点和局限性
4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, ensuring a reliable supply for research purposes. 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide also has some limitations. It is a relatively new compound, and further research is needed to fully understand its potential applications. 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide may also have limitations in terms of its toxicity and side effects, which need to be thoroughly investigated before it can be used in clinical settings.
未来方向
For research on 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide include the development of 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide-based anticancer drugs, the use of 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide in the treatment of Alzheimer's disease, and the exploration of potential applications in other areas of research.
合成方法
The synthesis of 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with 4-nitrophenoxyacetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学研究应用
4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential use in various research applications. One of the most promising applications of 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide is in the field of cancer research. 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. 4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
属性
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11-2-4-12(5-3-11)16(17)18-24-15(20)10-23-14-8-6-13(7-9-14)19(21)22/h2-9H,10H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHEOKUWKOQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)


![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)



